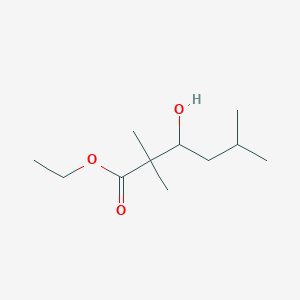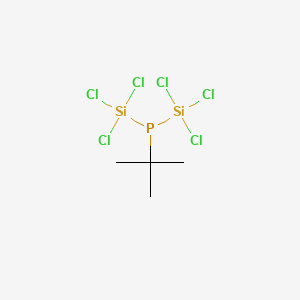
2-tert-Butyl-1,1,1,3,3,3-hexachlorodisilaphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butylbis(trichlorosilyl)phosphine is an organophosphorus compound that has garnered interest due to its unique structural and chemical properties. This compound features a phosphorus atom bonded to a tert-butyl group and two trichlorosilyl groups. The presence of both phosphorus and silicon atoms in its structure makes it a valuable compound in various chemical applications.
準備方法
The synthesis of tert-Butylbis(trichlorosilyl)phosphine typically involves the reaction of tert-butylphosphine with trichlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{tert-Butylphosphine} + 2 \text{Trichlorosilane} \rightarrow \text{tert-Butylbis(trichlorosilyl)phosphine} + \text{By-products} ]
The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
tert-Butylbis(trichlorosilyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine.
Substitution: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can yield tert-butylbis(trichlorosilyl)phosphine oxide.
科学的研究の応用
tert-Butylbis(trichlorosilyl)phosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems that involve metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of tert-Butylbis(trichlorosilyl)phosphine involves its ability to coordinate with metal ions. The phosphorus atom acts as a donor, forming bonds with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making the compound valuable in catalysis and material science.
類似化合物との比較
tert-Butylbis(trichlorosilyl)phosphine can be compared with other similar compounds, such as:
Tri-tert-butylphosphine: This compound features three tert-butyl groups bonded to a phosphorus atom. It is commonly used as a ligand in catalysis.
Tris(trichlorosilyl)phosphine: This compound has three trichlorosilyl groups bonded to a phosphorus atom. It is used in the synthesis of silicon-based materials.
The uniqueness of tert-Butylbis(trichlorosilyl)phosphine lies in its combination of tert-butyl and trichlorosilyl groups, which provides a balance of steric and electronic properties, making it versatile for various applications.
特性
CAS番号 |
138313-63-0 |
|---|---|
分子式 |
C4H9Cl6PSi2 |
分子量 |
357.0 g/mol |
IUPAC名 |
tert-butyl-bis(trichlorosilyl)phosphane |
InChI |
InChI=1S/C4H9Cl6PSi2/c1-4(2,3)11(12(5,6)7)13(8,9)10/h1-3H3 |
InChIキー |
ORJIQDNNYVSMSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




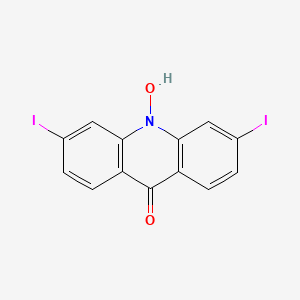
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
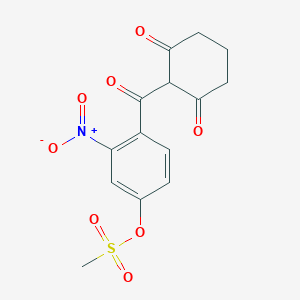
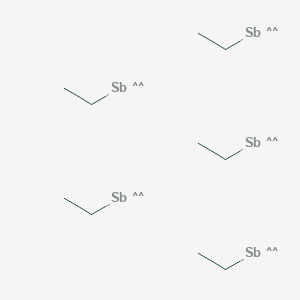
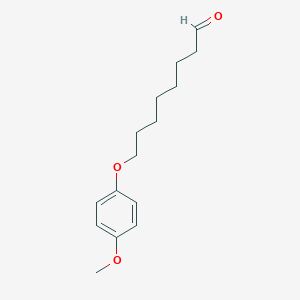
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
